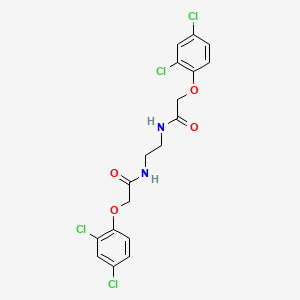
Acetamide, N,N'-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes two 2,4-dichlorophenoxy groups attached to an ethanediyl bisacetamide backbone. It is used in various industrial and research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- typically involves the reaction of 2,4-dichlorophenol with ethylenediamine, followed by acetylation. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to remove impurities and achieve the required specifications for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxyacetic acids, while reduction could produce ethylenediamine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Ethylenebis[N-acetylacetamide]
- Tetraacetylethylenediamine
- N,N-Dimethylacetamide
Uniqueness
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Propiedades
Número CAS |
141776-92-3 |
|---|---|
Fórmula molecular |
C18H16Cl4N2O4 |
Peso molecular |
466.1 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C18H16Cl4N2O4/c19-11-1-3-15(13(21)7-11)27-9-17(25)23-5-6-24-18(26)10-28-16-4-2-12(20)8-14(16)22/h1-4,7-8H,5-6,9-10H2,(H,23,25)(H,24,26) |
Clave InChI |
NCJQIDATOISHHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)

![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
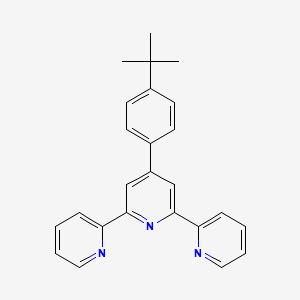
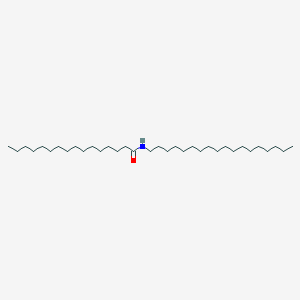


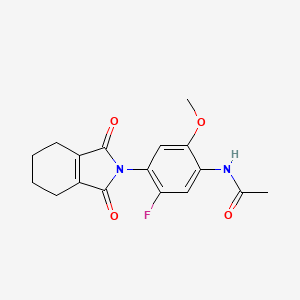
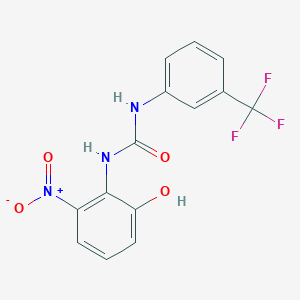
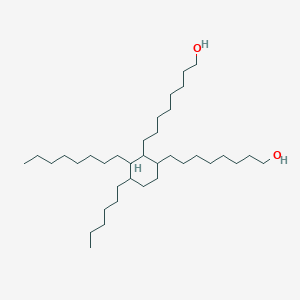
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

